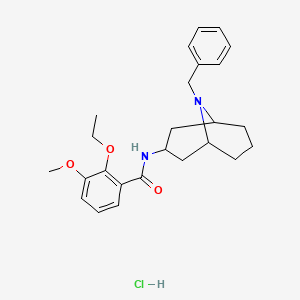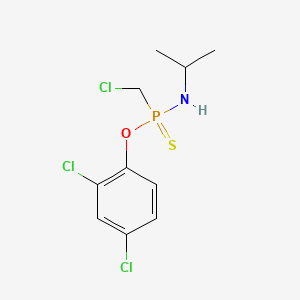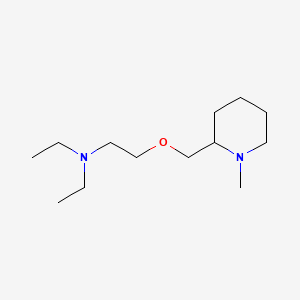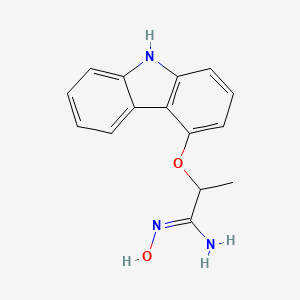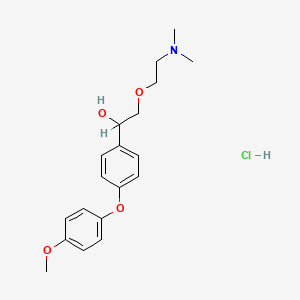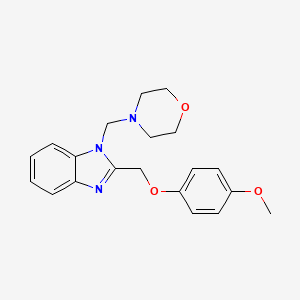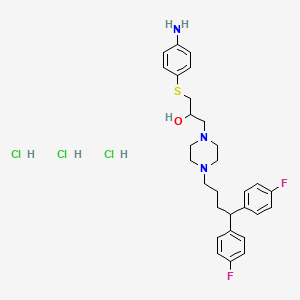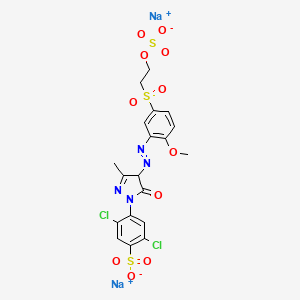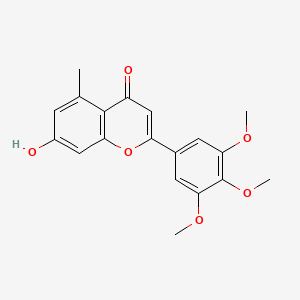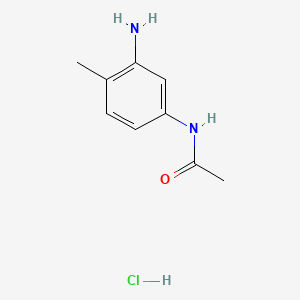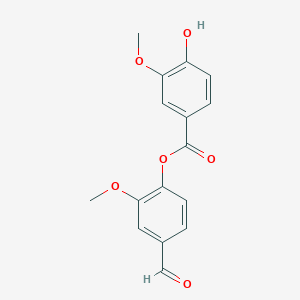
Vanillin vanillate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El vanillato de vanilina es un derivado éster de la vanilina, un compuesto aromático bien conocido que es principalmente responsable del sabor y aroma característicos de la vainilla. El vanillato de vanilina se sintetiza mediante la esterificación de la vanilina con ácido vanílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El vanillato de vanilina se puede sintetizar mediante la esterificación de la vanilina con ácido vanílico. La reacción típicamente implica el uso de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica mediante recristalización o cromatografía en columna.
Métodos de producción industrial
La producción industrial de vanillato de vanilina puede implicar el uso de enfoques biotecnológicos, como la fermentación microbiana, para producir vanilina y ácido vanílico a partir de recursos renovables. Estos intermediarios pueden luego esterificarse químicamente para producir vanillato de vanilina. Este método es ventajoso debido a su sostenibilidad y potencial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El vanillato de vanilina experimenta varias reacciones químicas, que incluyen:
Oxidación: El vanillato de vanilina puede oxidarse para producir ácido vanílico y otros productos de oxidación.
Reducción: La reducción del vanillato de vanilina puede producir alcohol vanílico y otros derivados reducidos.
Sustitución: El anillo aromático del vanillato de vanilina puede sufrir reacciones de sustitución electrófila, como la nitración y la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución electrófila a menudo implican reactivos como el ácido nítrico para la nitración y el bromo para la halogenación.
Principales productos formados
Oxidación: Ácido vanílico y otros ácidos carboxílicos.
Reducción: Alcohol vanílico y otros derivados del alcohol.
Sustitución: Derivados de nitrovanilina y halovanilina.
Aplicaciones Científicas De Investigación
El vanillato de vanilina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para la síntesis de varios compuestos orgánicos y como reactivo en química analítica.
Biología: Se estudia por sus posibles propiedades antimicrobianas y antioxidantes.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de fragancias, saborizantes y como intermedio en la síntesis de productos farmacéuticos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del vanillato de vanilina implica su interacción con varios objetivos moleculares y vías. Se sabe que ejerce efectos antioxidantes al eliminar los radicales libres e inhibir el estrés oxidativo. Además, el vanillato de vanilina puede modular las vías inflamatorias al inhibir la producción de citoquinas proinflamatorias. Sus efectos anticancerígenos se atribuyen a la inducción de la apoptosis y la inhibición de la proliferación celular en las células cancerosas.
Comparación Con Compuestos Similares
El vanillato de vanilina se puede comparar con otros compuestos similares, como:
Vanilina: El compuesto original, conocido por sus propiedades de sabor y fragancia.
Ácido vanílico: Un producto de oxidación de la vanilina, con propiedades antioxidantes y antimicrobianas similares.
Etilvanilina: Un derivado sintético con un perfil de sabor más fuerte que la vanilina.
Alcohol vanílico: Un producto de reducción de la vanilina, utilizado en la síntesis de varios compuestos orgánicos.
El vanillato de vanilina es único debido a su enlace éster, que confiere diferentes propiedades químicas y físicas en comparación con sus compuestos originales y otros derivados.
Propiedades
Número CAS |
100644-89-1 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(4-formyl-2-methoxyphenyl) 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C16H14O6/c1-20-14-8-11(4-5-12(14)18)16(19)22-13-6-3-10(9-17)7-15(13)21-2/h3-9,18H,1-2H3 |
Clave InChI |
NJJAAEQSAYYXBL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


